H-D-Pyr-His-Pro-NH2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22N6O4 |
|---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11+,12+/m1/s1 |
InChI Key |
XNSAINXGIQZQOO-WOPDTQHZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]3CCC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of H D Pyr His Pro Nh2
General Strategies for Peptide Synthesis
The creation of peptides like H-D-Pyr-His-Pro-NH2 involves the sequential linking of amino acids through peptide bonds. This process can be carried out using two main approaches: solid-phase peptide synthesis and solution-phase synthesis.
Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides. mdpi.com In this technique, the peptide chain is assembled step-by-step while one end is anchored to a solid support, typically a resin. lcms.cz This approach simplifies the purification process, as reagents and byproducts in the liquid phase can be easily washed away after each reaction step. lcms.cz
The general cycle of SPPS involves:
Deprotection: Removal of a temporary protecting group from the amino terminus of the growing peptide chain.
Activation and Coupling: The next amino acid, with its amino group protected, is activated and then coupled to the deprotected amino group of the peptide chain.
Washing: The solid support is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support. lcms.cz For the synthesis of peptides with a C-terminal amide, such as this compound, specialized amide-forming resins like MBHA, Rink, or Sieber resins are commonly employed. peptide.com Alternatively, the peptide can be cleaved from other types of resins through a process called aminolysis. peptide.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a popular choice for SPPS, utilizing a base-labile Fmoc group for N-terminal protection. researchgate.netnih.gov
Solution-phase peptide synthesis involves carrying out the reactions in a solvent. wikipedia.org While it can be more time-consuming due to the need for purification after each step, it remains a valuable technique, especially for large-scale industrial production. wikipedia.org A common strategy in solution-phase synthesis is fragment condensation, where smaller, pre-synthesized peptide fragments are coupled together to form the final, longer peptide. This approach can be more efficient for producing large peptides. google.com
The key steps in solution-phase synthesis include:
Protection: The amino and carboxyl groups of the amino acids that are not involved in the peptide bond formation are protected to prevent unwanted side reactions. libretexts.org
Coupling: The protected amino acids or peptide fragments are coupled using a coupling reagent, such as a carbodiimide (B86325) like DCC or EDC, to facilitate the formation of the peptide bond. libretexts.org
Deprotection: The protecting groups are removed to yield the final peptide. libretexts.org
For instance, a pentapeptide fragment and a tetrapeptide fragment could be synthesized separately and then condensed in solution to form a larger peptide like Buserelin. google.com
| Synthesis Strategy | Description | Key Features |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support. mdpi.com | Simplifies purification; suitable for automated synthesis; various resins available for different C-terminal modifications. lcms.czpeptide.com |
| Solution-Phase Synthesis | Reactions are carried out in a solvent. wikipedia.org | Useful for large-scale production; allows for fragment condensation strategy. wikipedia.orggoogle.com |
Stereochemical Control and Incorporation of D-Amino Acids
Maintaining the correct stereochemistry of the amino acids is critical during peptide synthesis. While most naturally occurring amino acids are in the L-configuration, the incorporation of D-amino acids can enhance a peptide's resistance to enzymatic degradation. nih.govlifetein.com The presence of a D-amino acid can significantly alter the peptide's structure and function. nih.gov
The incorporation of D-amino acids is generally straightforward in chemical synthesis, as both L- and D-amino acid building blocks are commercially available. innovagen.com However, ensuring the stereochemical purity of the final product is paramount, as L- and D-isomers of a peptide can be difficult to separate by standard purification techniques like HPLC. innovagen.com Therefore, high-quality, stereochemically pure starting materials are essential. innovagen.com
Protecting groups play a crucial role in controlling the stereochemistry during peptide synthesis. sbsgenetech.com The choice of protecting groups and coupling reagents can influence the potential for racemization, which is the conversion of an L-amino acid to a mixture of L- and D-isomers. wikipedia.org Additives like HOBt (1-hydroxy-benzotriazole) are often used with carbodiimide coupling reagents to suppress racemization. wikipedia.org
Formation of the N-terminal Pyroglutamyl (Pyr) Moiety and D-Pyr Integration
The N-terminal pyroglutamyl (pGlu) residue is a common modification in peptides and proteins, formed through the intramolecular cyclization of an N-terminal glutamine (Gln) or, to a lesser extent, glutamic acid (Glu). uva.nlresearchgate.net This cyclization involves a nucleophilic attack of the N-terminal amino group on the side-chain carbonyl carbon of the Gln residue, resulting in the elimination of ammonia (B1221849) and the formation of a five-membered lactam ring. acs.org
The formation of the pyroglutamyl moiety can occur spontaneously, particularly in certain buffer conditions, such as phosphate (B84403) buffers. acs.orgacs.org In synthetic strategies, the pyroglutamyl residue can be incorporated in a few ways:
Post-synthesis cyclization: An N-terminal Gln residue can be incorporated into the peptide, which then cyclizes to form the pyroglutamyl residue. rsc.org This can happen during the synthesis, cleavage, or purification steps. researchgate.net
Direct incorporation: Pyroglutamic acid itself can be used as the starting amino acid in the peptide synthesis sequence.
When synthesizing this compound, D-pyroglutamic acid would be used as the initial building block to ensure the correct stereochemistry at the N-terminus.
C-terminal Amidation Techniques in Peptide Synthesis
The C-terminal amide is another crucial modification found in many biologically active peptides, which can enhance their stability and receptor binding. formulationbio.com There are several methods to achieve C-terminal amidation in peptide synthesis:
Amide-forming resins in SPPS: The most convenient method is to use a specialized resin that, upon cleavage, yields a C-terminally amidated peptide. peptide.com Examples include MBHA (methylbenzhydrylamine), Rink amide, and Sieber amide resins. peptide.com
Aminolysis: A peptide synthesized on a standard resin, like a Wang or Merrifield resin, can be cleaved with ammonia (aminolysis) to produce the C-terminal amide. peptide.com
Solution-phase amidation: For peptides synthesized in solution, the C-terminal carboxyl group can be converted to an amide by reacting it with ammonia or an amine in the presence of a coupling reagent. sid.ir For example, ammonium (B1175870) chloride (NH4Cl) with a coupling reagent like TBTU can be used for this purpose. sid.ir
Enzymatic amidation: While more common in biological systems, enzymatic methods using ligases are being developed as a green alternative for peptide amidation. digitellinc.com
| C-terminal Amidation Method | Description |
| Amide-forming Resins | Specialized resins used in SPPS that directly yield a C-terminal amide upon cleavage. peptide.com |
| Aminolysis | Cleavage of the peptide from the resin using ammonia. peptide.com |
| Solution-phase Amidation | The C-terminal carboxyl group is reacted with an amine source using a coupling reagent. sid.ir |
Analytical Techniques for Purity Assessment and Structural Confirmation of Synthetic Peptides
After synthesis, it is essential to purify the peptide and verify its purity and structure. A variety of analytical techniques are employed for this purpose. molecularcloud.org
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most common method for assessing peptide purity. almacgroup.commtoz-biolabs.com It separates the target peptide from impurities based on differences in hydrophobicity. mtoz-biolabs.com By comparing the peak area of the desired peptide to the total peak area, the purity can be quantified. almacgroup.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming that the correct amino acids have been incorporated. molecularcloud.orgresolvemass.ca It is a highly sensitive technique that can also help identify impurities. mtoz-biolabs.com When coupled with HPLC (LC-MS), it provides both purity data and structural information simultaneously. almacgroup.com
Amino Acid Analysis (AAA): This technique determines the amino acid composition and quantity in the peptide, confirming that the correct amino acids are present in the expected ratios. resolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the three-dimensional structure and conformation of the peptide in solution. resolvemass.caijsra.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide, such as the presence of alpha-helices or beta-sheets. resolvemass.caijsra.net
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Assesses peptide purity by separating it from impurities. almacgroup.commtoz-biolabs.com |
| Mass Spectrometry (MS) | Confirms the molecular weight and helps identify impurities. molecularcloud.orgresolvemass.ca |
| Amino Acid Analysis (AAA) | Determines the amino acid composition and ratios. resolvemass.ca |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed 3D structural information. resolvemass.caijsra.net |
| Circular Dichroism (CD) Spectroscopy) | Analyzes the secondary structure of the peptide. resolvemass.caijsra.net |
Enzymatic Interactions and Metabolic Stability of H D Pyr His Pro Nh2
Interaction with Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) / Pyroglutamyl-Peptidase II (PPII)
TRH-DE, also known as Pyroglutamyl-Peptidase II (PPII), is a highly specific membrane-bound ectoenzyme that plays a crucial role in the inactivation of TRH in the extracellular space, particularly in the brain. nih.gov This enzyme exhibits narrow substrate specificity, primarily catalyzing the hydrolytic removal of the N-terminal pyroglutamyl residue from TRH. nih.govnih.gov This action terminates the biological signal of TRH. nih.gov
The stability of TRH analogs in serum is considered a reliable indicator of their resistance to TRH-DE, as the enzyme responsible for TRH degradation in serum, thyroliberinase, shares very similar biochemical characteristics with tissue-based TRH-DE. nih.govnih.gov
The interaction of a compound with an enzyme like PPII can be characterized either by its rate of degradation (as a substrate) or by its ability to inhibit the enzyme's activity on its natural substrate (as an inhibitor). For TRH analogs, inhibition of PPII is a strategy to potentiate the effects of endogenous TRH. nih.gov The inhibitory potency is quantified by the inhibition constant (Ki). For example, the TRH analog Glp-Asn-Pro-D-Tyr-D-Trp-NH2 was found to be a potent inhibitor of TRH-DE with a Ki value of 151 nM. nih.gov
However, for H-D-Pyr-His-Pro-NH2, the primary purpose of the D-amino acid substitution at the N-terminus is not to act as an inhibitor, but to confer resistance to enzymatic cleavage. Peptidases, including PPII, are highly stereospecific and typically recognize and cleave peptide bonds involving L-amino acids. The presence of a D-pyroglutamyl residue sterically hinders the proper alignment of the peptide in the enzyme's active site. Consequently, this compound is a very poor substrate for PPII and is expected to exhibit significant resistance to degradation by this enzyme. nih.gov While it may have some weak affinity for the enzyme, it is not considered a classical inhibitor, and therefore, Ki determination is not a primary characterization parameter. Its interaction is better described as "enzymatic stability" or "resistance to hydrolysis."
The molecular mechanism of interaction between PPII and its substrates or inhibitors involves specific recognition of the peptide's residues. nih.gov The enzyme's active site accommodates the pGlu-His-Pro-NH2 sequence of TRH. Kinetic and molecular modeling studies on other PPII inhibitors, such as those based on a Glp-Asn-Pro-NH2 scaffold, suggest that hydrogen bonding and interactions with hydrophobic pockets within the enzyme are critical for binding affinity. nih.gov
For this compound, the altered stereochemistry of the N-terminal pyroglutamyl residue prevents it from establishing the precise molecular interactions required for catalysis within the PPII active site. Mammalian pyroglutamyl peptidases are highly specific for the L-pGlu configuration. frontiersin.org The D-configuration of the pyroglutamyl residue effectively prevents the enzyme from hydrolyzing the adjacent peptide bond, leading to the compound's enhanced stability.
Identification of In Vitro Metabolites and Elucidation of Degradation Pathways
Understanding the metabolic pathways of a drug candidate is essential for identifying pharmacologically active or potentially toxic metabolites. The degradation of the native TRH peptide (pGlu-His-Pro-NH2) is well-characterized. The primary cleavage occurs at the pGlu-His bond, catalyzed by PPII, yielding His-Pro-NH2. nih.gov Other degradation products, such as deamido-TRH (from cleavage of the C-terminal amide) and prolineamide, can also be formed by other tissue enzymes. nih.gov
For this compound, the degradation pathway is expected to be significantly different due to the presence of the D-pyroglutamyl residue.
Blocked N-Terminal Cleavage: As discussed, the primary degradation pathway of TRH via PPII is blocked due to the enzyme's stereospecificity. This modification is expected to dramatically increase the compound's half-life in biological systems where PPII is prevalent.
Alternative Degradation Pathways: With the N-terminus stabilized, other, typically slower, metabolic pathways may become more prominent. These could include:
Hydrolysis of the C-terminal amide: The Pro-NH2 amide bond could be hydrolyzed by other peptidases to form the corresponding carboxylic acid metabolite, H-D-Pyr-His-Pro-OH.
Oxidation: The histidine residue is susceptible to oxidation, which could occur via Phase I enzymes in the liver.
Cleavage at other peptide bonds: While less common for a short, cyclic N-terminal peptide, cleavage of the His-Pro bond by other endopeptidases cannot be entirely ruled out, though it is generally a slow process.
The identification of these potential metabolites is typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) on samples from in vitro stability assays. evotec.com By comparing the mass spectra of samples over time, novel masses corresponding to potential metabolites can be identified and their structures elucidated through fragmentation analysis.
Preclinical Biological Effects and Pharmacological Mechanisms of H D Pyr His Pro Nh2
Molecular Pharmacology at Central Thyrotropin-Releasing Hormone Receptors
The biological effects of TRH and its analogs are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the TRH receptor 1 (TRH-R1) and TRH receptor 2 (TRH-R2). nih.govfrontiersin.org These receptors are distributed throughout the central nervous system (CNS) and are involved in a multitude of physiological processes beyond the regulation of the thyroid axis. researchgate.netyourhormones.info
TRH receptors are the primary targets for TRH and its analogs. nih.gov In rodents, both TRH-R1 and TRH-R2 have been identified, whereas humans appear to only have the TRH-R1 type. frontiersin.org Studies have shown that TRH-R1 and TRH-R2 exhibit a similar binding affinity for the endogenous TRH peptide. nih.gov
Modifications at other positions of the TRH tripeptide have been shown to influence receptor selectivity. For instance, analogs with a modified proline residue, such as L-pyroglutamyl-L-histidyl-L-2,3-dimethylprolineamide (RX 77368), have been developed to create more stabilized compounds. nih.gov
| Compound | Modification | Receptor Target(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Thyrotropin-Releasing Hormone (TRH) | Endogenous Ligand (L-Pyr-His-Pro-NH2) | TRH-R1, TRH-R2 | Agonist with similar affinity for both receptor subtypes. | nih.gov |
| Taltirelin | Synthetic TRH analog | TRH Receptors | Long-acting agonist with neuroprotective effects. | frontiersin.org |
| RX 77368 | Dimethylproline substitution | TRH Receptors | Stabilized agonist with potent neuropharmacological effects. | nih.gov |
| Beta-casomorphin (B10794742) analogs | D-Proline substitution | μ-opioid receptors | Demonstrates principle that D-amino acid substitution can greatly enhance binding affinity and selectivity. | nih.gov |
TRH is a natural agonist at its receptors. nih.gov Upon binding, it activates Gq/11 proteins, which in turn stimulate phospholipase C, leading to an increase in intracellular calcium and activation of protein kinase C. imrpress.comfrontiersin.org Many of its synthetic analogs, including Taltirelin and RX 77368, were also designed as agonists to mimic or enhance the central effects of TRH while offering greater metabolic stability. nih.govfrontiersin.org
Conversely, specific structural modifications can convert an agonist into an antagonist. Research has led to the identification of TRH antagonists that can block the receptor's function. For example, pGlu-βGlu-Pro-NH2 was identified as a functional antagonist of the central actions of TRH. nih.gov This antagonist was found to bind to an allosteric site on the TRH receptor, a location distinct from the agonist binding site, thereby preventing the receptor's activation. nih.gov The agonist or antagonist profile of the specific compound H-D-Pyr-His-Pro-NH2 has not been characterized in the reviewed literature.
In Vivo Preclinical Studies in Animal Models of Neurological Conditions
The therapeutic potential of TRH and its analogs has been extensively evaluated in various animal models of acute and chronic neurological conditions. These studies underscore the neuroprotective effects observed in vitro and point towards potential clinical applications.
TRH and its analogs have demonstrated efficacy in improving outcomes in models of CNS trauma, including spinal cord injury and traumatic brain injury (TBI). nih.govnih.gov The mechanisms for these benefits are thought to involve the improvement of blood flow and metabolism in the injured region. nih.gov In animal models of hereditary ataxia, TRH administration resulted in improved motor function. psu.edu
Analogs are often designed to have better stability and CNS penetration than native TRH. alzdiscovery.org For example, the TRH analog Taltirelin was shown to be neuroprotective in mouse models of Parkinson's disease induced by MPTP or rotenone. frontiersin.org Taltirelin treatment significantly improved locomotor function and preserved dopaminergic neurons in the substantia nigra. frontiersin.org Another stabilized analog, RX 77368, was found to be more potent than TRH in several animal tests of antidepressant potential and was also effective at reversing barbiturate-induced sleep time. nih.gov
| Compound | Animal Model | Neurological Condition | Key Findings | Reference |
|---|---|---|---|---|
| TRH / Analogs | Cat, Rat | Spinal Cord & Brain Injury | Improved physiological function, survival, and neurological outcome; improved blood flow and metabolism at injury site. | nih.gov |
| Taltirelin | Mouse | Parkinson's Disease (MPTP, Rotenone) | Improved locomotor function; preserved dopaminergic neurons. | frontiersin.org |
| RX 77368 | Rat | Depression Models / Drug-induced Narcosis | Potent antidepressant-like effects; antagonized barbiturate (B1230296) sleeping time. | nih.gov |
| TRH | Mouse (Hereditary Ataxia) | Spinocerebellar Degeneration | Improved motor function and decreased ataxic symptoms. | psu.edu |
| Cyclic Dipeptides (TRH Metabolite-related) | Mouse | Traumatic Brain Injury (CCI) | Improved motor and cognitive recovery; reduced lesion volumes. | nih.gov |
Table of Mentioned Compounds
| Common Name / Abbreviation | Chemical Name |
|---|---|
| This compound | D-pyroglutamyl-L-histidyl-L-prolinamide |
| TRH, Protirelin | L-pyroglutamyl-L-histidyl-L-prolinamide |
| Taltirelin | N-[(4S)-1-methyl-2,6-dioxohexahydropyrimidin-4-yl]carbonyl-L-histidyl-L-prolinamide |
| RX 77368 | L-pyroglutamyl-L-histidyl-L-2,3-dimethylprolineamide |
| pGlu-βGlu-Pro-NH2 | Pyroglutamyl-beta-glutamyl-prolinamide |
| MPP+ | 1-methyl-4-phenylpyridinium |
| Rotenone | (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one |
Assessment in Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's, Huntington's, Parkinson's)
The therapeutic potential of this compound, a stable analog of Thyrotropin-Releasing Hormone (TRH), has been investigated in various animal models of neurodegenerative diseases. These models aim to replicate key pathological features of human conditions such as Alzheimer's disease (AD), Huntington's disease (HD), and Parkinson's disease (PD).
Alzheimer's Disease (AD): Animal models of AD often involve genetic modifications to express proteins associated with the disease in humans, such as amyloid precursor protein (APP) and presenilin 1 (PSEN1). frontiersin.orgplos.org For instance, the APPswe/PSEN1dE9 mouse model develops amyloid-β (Aβ) plaques, a hallmark of AD, starting from 6 months of age. frontiersin.org Studies in such models are crucial for evaluating the efficacy of potential therapeutics. While direct studies on this compound in these specific models are not extensively detailed in the provided results, the known neuroprotective effects of TRH and its analogs suggest a potential role in mitigating AD pathology. researchgate.netresearchgate.net The rationale for their use is linked to the observation that TRH levels and receptor expression can decrease with age and in neurodegenerative conditions like AD. researchgate.net
Huntington's Disease (HD): HD is a genetic disorder caused by a mutation in the huntingtin (HTT) gene. nih.govmdpi.com Animal models, including transgenic and knock-in rodents, are designed to express this mutant gene, leading to progressive motor and cognitive decline, as well as neuropathological changes like striatal and cortical atrophy. nih.govhuntingtonstudygroup.org Commonly used models include the R6/2 and YAC128 mice. nih.gov While specific assessments of this compound in HD models are not detailed, the general neuroprotective properties of TRH analogs make them relevant candidates for investigation in the context of HD's characteristic neuronal loss. researchgate.net
Parkinson's Disease (PD): PD is characterized by the loss of dopaminergic neurons in the substantia nigra. nih.gov Animal models of PD can be created using neurotoxins like 6-hydroxydopamine (6-OHDA) or through genetic manipulation of genes such as α-synuclein, parkin, PINK1, and LRRK2. nih.govresearchgate.netnih.gov These models reproduce key features of the disease, including motor deficits. researchgate.net The potential of TRH and its analogs to modulate various neurotransmitter systems and exert neuroprotective effects suggests they could be beneficial in PD models. researchgate.netimrpress.com
Table 1: Overview of Animal Models in Neurodegenerative Disease Research
| Disease | Common Animal Models | Key Pathological Features Modeled |
|---|---|---|
| Alzheimer's Disease | APPswe/PSEN1dE9 mice, 5xFAD mice frontiersin.orgelifesciences.org | Amyloid-β plaques, neuroinflammation, cognitive deficits frontiersin.orgnih.gov |
| Huntington's Disease | R6/2 mice, YAC128 mice, knock-in models nih.govoaepublish.com | Mutant huntingtin protein expression, motor and cognitive decline, striatal atrophy nih.govhuntingtonstudygroup.org |
| Parkinson's Disease | 6-OHDA-lesioned rats, α-synuclein transgenic mice nih.govresearchgate.net | Dopaminergic neuron loss, motor dysfunction, protein aggregation nih.govnih.gov |
Characterization of Effects on Cognitive Function in Animal Models
The impact of this compound and other TRH analogs on cognitive function has been assessed in various animal models. Cognitive impairment is a common feature of neurodegenerative disorders and aging. nih.gov
TRH and its receptors are found in limbic regions of the brain, such as the hippocampus and amygdala, which are crucial for learning and memory. imrpress.com TRH can modulate the activity of several neurotransmitter systems involved in cognition, including acetylcholine (B1216132). imrpress.com For instance, TRH can induce the release of acetylcholine in the cortex and hippocampus of rats, suggesting a mechanism by which it could enhance cognitive functions. imrpress.com
In preclinical studies, compounds that improve cognitive function are often evaluated using behavioral tests in animal models of cognitive impairment, such as those for Alzheimer's disease. nih.gov For example, the Morris water maze is a common test to assess spatial learning and memory in rodents. frontiersin.org While specific data for this compound in these tests is not provided in the search results, the known modulation of cholinergic systems by TRH provides a strong rationale for its potential cognitive-enhancing effects. imrpress.com The downregulation of TRH and its receptors has been implicated as a risk factor for developing dementia. researchgate.net
Analysis of Behavioral Changes and Arousal States in Animal Models
This compound and related TRH analogs have been shown to influence behavior and arousal states in animal models. These effects are mediated through the central nervous system.
TRH is known to have analeptic properties, meaning it can reverse sedative- or narcotic-induced sleep. For example, TRH analogs can antagonize pentobarbital-induced narcosis. researchgate.net This effect is indicative of a general arousal-promoting action. Studies have shown that TRH can activate brain circuits and stimulate spinal motor neurons. researchgate.net
The behavioral effects of TRH analogs are also linked to their interaction with other neurotransmitter systems. For example, [Glu2]-TRH, another TRH analog, has been shown to be a negative modulator of the cholinergic effects of TRH in the mouse brain, attenuating TRH-induced increases in hippocampal acetylcholine release and the reversal of barbiturate-induced sleep time. peptide.com This highlights the complex modulatory role of these peptides on behavior.
Advanced Analytical Methodologies for H D Pyr His Pro Nh2 Research
Advanced Chromatographic Techniques for Isolation, Purification, and Quantification in Biological Matrices
Chromatographic methods are fundamental in TRH research, enabling its separation and quantification from complex biological samples like plasma, serum, and tissue homogenates. nih.govnih.govgoogle.com
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of TRH and its derivatives. nih.gov A common approach involves reversed-phase chromatography, often on an octadecylsilica (C18) column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net To enhance retention of the relatively hydrophilic TRH, ion-pairing reagents like octanesulfonic acid can be added to the mobile phase. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., pH 2.2 phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. google.comnih.gov
Detection is frequently performed using UV absorbance, typically at a wavelength of 215 nm, which is suitable for detecting the peptide bonds. nih.gov For increased sensitivity and selectivity, especially in complex biological matrices, HPLC systems are often coupled with more advanced detectors, such as fluorescence or mass spectrometry detectors. researchgate.netju.edu.jo The use of an internal standard, such as p-aminobenzoic acid, is a common practice to ensure accuracy and precision in quantification. nih.gov HPLC methods have been successfully developed for quantifying TRH in injectable formulations and for studying its stability. nih.gov
Online solid-phase extraction (SPE) can be coupled with HPLC to preconcentrate TRH from dilute biological samples, thereby improving detection limits. gu.sesigmaaldrich.com For instance, a reversed-phase precolumn modified with sodium dodecyl sulfate (B86663) (SDS) can effectively trap the cationic TRH before its separation and detection. gu.se
Mass Spectrometry (MS) and Tandem MS for Peptide Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers superior specificity and sensitivity for the identification and quantification of TRH in biological fluids. sigmaaldrich.comnih.govresearchgate.net This technique has largely overcome the limitations associated with immunoassays, which can be affected by protein binding interferences. nih.gov
LC-MS/MS, or tandem mass spectrometry, is a powerful tool where two mass analyzers are used in sequence. wikipedia.org The first analyzer selects the protonated TRH molecule (the precursor ion), which is then fragmented. The second analyzer separates these characteristic fragment ions (product ions). wikipedia.org This process, often performed in selected reaction monitoring (SRM) mode, provides a high degree of specificity. nih.govresearchgate.net For TRH, a common fragmentation pattern involves the detection of the b2 product ion at m/z 249.1, which corresponds to the pyroglutamyl-histidine dipeptide. nih.govresearchgate.net This method has been validated for the quantification of TRH in complex samples like rat hypothalami, achieving a limit of detection in the femtomole range. nih.govresearchgate.net
Modern LC-MS/MS methods often utilize electrospray ionization (ESI) in the positive mode, which is well-suited for ionizing peptides like TRH. nih.govnih.gov The high sensitivity of current mass spectrometers often eliminates the need for derivatization, a chemical modification step previously used to enhance detection. nih.gov
Table 1: Comparison of HPLC-based Quantification Methods for TRH
| Parameter | HPLC with UV Detection | HPLC with Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by chromatography, detection by UV absorbance of peptide bonds. nih.gov | Separation by chromatography, detection by mass-to-charge ratio of the peptide and its fragments. wikipedia.org |
| Specificity | Moderate; can be affected by co-eluting substances with similar UV absorbance. researchgate.net | High; based on specific precursor and product ion masses. nih.govresearchgate.net |
| Sensitivity | Generally in the microgram to nanogram range. ju.edu.jo | High; can reach femtomole or picogram per mL levels. nih.govresearchgate.net |
| Common Application | Quantification in pharmaceutical formulations, stability studies. nih.gov | Quantification in complex biological matrices (plasma, tissue). nih.govsigmaaldrich.comresearchgate.net |
| Example Detector | UV-Vis Detector. researchgate.net | Triple Quadrupole or Quadrupole-Ion Trap Mass Spectrometer. acs.org |
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of proteins and peptides, including TRH. thermofisher.comnih.gov This method relies on the principle that amide protons on the peptide backbone exchange with deuterium atoms when the molecule is placed in a deuterated solvent (like D₂O). thermofisher.com The rate of this exchange is dependent on the solvent accessibility of the amide protons, which is in turn determined by the peptide's secondary and tertiary structure. thermofisher.comacs.org
Radioligand Binding Assays for Receptor Affinity Determination in Research Settings
Radioligand binding assays are the gold standard for characterizing the interaction between a ligand and its receptor, providing quantitative measures of binding affinity. giffordbioscience.comnih.gov These assays are crucial for understanding how TRH and its analogues bind to the TRH receptor (TRHR).
The fundamental principle involves incubating a preparation of the receptor (e.g., cell membranes, tissue homogenates, or whole cells expressing the receptor) with a radiolabeled version of the ligand. bioscientifica.comsci-hub.se A commonly used radioligand for TRHR studies is [³H]Me-TRH, a high-affinity tritiated analogue of TRH. bioscientifica.comnih.govnih.gov
There are three main types of radioligand binding assays:
Saturation Assays: In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation. giffordbioscience.comnih.gov This allows for the determination of the receptor density (Bmax), which represents the total number of binding sites, and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. giffordbioscience.comrevvity.com A lower Kd value indicates higher binding affinity. revvity.com
Competition Assays: These assays are used to determine the affinity of an unlabeled compound (the "competitor"), such as a TRH analogue. giffordbioscience.com A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. oup.com The ability of the unlabeled compound to displace the radioligand from the receptor is measured. The data are used to calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand), from which the inhibitory constant (Ki) can be derived. giffordbioscience.comoup.com The Ki represents the affinity of the competitor for the receptor.
Kinetic Assays: These assays measure the rates at which a radioligand associates with (kon) and dissociates from (koff) the receptor. giffordbioscience.comnih.gov These rate constants can also be used to calculate the Kd (Kd = koff/kon).
To distinguish between specific binding to the receptor and non-specific binding to other components (like the filter or tube), parallel incubations are performed in the presence of a high concentration of an unlabeled ligand to saturate the receptors. bioscientifica.comrevvity.com
Table 2: Key Parameters Determined from Radioligand Binding Assays
| Parameter | Description | Assay Type |
| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity. revvity.com | Saturation, Kinetic |
| Bmax (Maximum Binding Capacity) | The total concentration of receptor binding sites in the preparation. nih.gov | Saturation |
| Ki (Inhibitory Constant) | The affinity of a competing unlabeled ligand for the receptor. oup.com | Competition |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a competitor that displaces 50% of the specific binding of the radioligand. giffordbioscience.com | Competition |
Enzyme Activity Assays for Kinetic and Inhibition Studies
The biological activity of TRH is regulated by its enzymatic degradation. nih.gov Enzyme activity assays are therefore essential for studying the kinetics of these degradation pathways and for evaluating the efficacy of potential inhibitors. nih.govoup.com
TRH is primarily degraded in plasma and tissues by specific enzymes. nih.govoup.com One key enzyme is a pyroglutamyl aminopeptidase, which hydrolyzes the pGlu-His bond. nih.govdcu.ie Another is prolyl endopeptidase, which cleaves the Pro-NH2 bond, leading to deamidation. oup.com
Enzyme kinetic studies typically follow the rate of disappearance of the substrate (TRH) or the rate of appearance of its metabolites over time. nih.govnih.gov These studies often employ HPLC to separate and quantify TRH and its degradation products. nih.gov By measuring the reaction rate at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. nih.gov For instance, the degradation of TRH in human plasma has been shown to follow mixed zero-order and first-order kinetics, with a half-life of approximately 9.4 minutes at low concentrations. nih.gov
Inhibition studies are performed to assess the ability of compounds to block the activity of TRH-degrading enzymes. nih.gov In these assays, the enzyme is incubated with TRH and varying concentrations of the inhibitor. The extent to which the inhibitor reduces the rate of TRH degradation is measured. This allows for the determination of the inhibitor's potency, often expressed as an IC50 or Ki value. medchemexpress.com For example, compounds like Z-Pro-Prolinal and Y-29794 have been identified as potent inhibitors of prolyl endopeptidase. medchemexpress.comcapes.gov.br
Biophysical and Spectroscopic Methods for Higher-Order Structural Characterization
Understanding the three-dimensional structure and conformational preferences of TRH is crucial for elucidating its structure-activity relationship. Biophysical and spectroscopic methods provide detailed insights into its higher-order structure in solution.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for examining the secondary structure of peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. While the small size of TRH limits detailed secondary structure analysis, CD can be used to detect conformational changes upon binding to receptors or interacting with different solvent environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for determining the three-dimensional structure of peptides in solution. researchgate.net One- and two-dimensional NMR experiments (such as COSY and NOESY) can be used to determine the torsion angles (φ, ψ, χ) of the amino acid residues and to identify through-space proximities between protons. nih.govnih.gov These data allow for the calculation of a preferred solution conformation. nih.gov NMR studies have shown that TRH exists in a conformational equilibrium between cis and trans isomers around the His-Pro peptide bond. researchgate.net The conformation is also influenced by the solvent, with different structures observed in water versus organic solvents like DMSO. researchgate.netnih.gov NMR has been extensively used to study the conformational effects of substituting amino acids within the TRH sequence, providing insights into the structural requirements for biological activity. researchgate.netnih.govacs.org
Future Directions in H D Pyr His Pro Nh2 Research
Deeper Elucidation of Specific TRH Receptor Subtype Interactions
A primary focus of future research will be to unravel the nuanced interactions of H-D-Pyr-His-Pro-NH2 with different TRH receptor subtypes. While TRH and its analogs are known to exert their effects through TRH receptors (TRH-R), the existence of subtypes (TRH-R1, TRH-R2, and a putative TRH-R3) with distinct tissue distributions and signaling pathways presents a complex landscape. nih.govresearchgate.net
Current understanding suggests that many TRH analogs exhibit preferential, though not always exclusive, binding to central TRH receptors over those in the pituitary, potentially reducing endocrine side effects. alzdiscovery.org Future studies will likely employ advanced techniques such as hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) to map the conformational changes in receptor structure upon ligand binding. acs.org This can provide a dynamic view of the binding event and help identify allosteric sites that may be targeted for the development of more selective modulators. mdpi.com
Moreover, the development of subtype-selective antagonists will be instrumental in dissecting the specific physiological roles mediated by each receptor subtype. mdpi.com By understanding how the stereochemistry of this compound influences its binding affinity and efficacy at each subtype, researchers can design novel analogs with tailored pharmacological profiles.
Comprehensive Understanding of In Vivo Metabolic Fate and Long-Term Stability Mechanisms
While this compound is designed for enhanced stability, a thorough understanding of its long-term metabolic fate in vivo is crucial. The primary enzyme responsible for TRH degradation is the serum enzyme thyroliberinase. mdpi.com The D-pyroglutamyl modification in this compound is intended to confer resistance to this and other peptidases. mdpi.comresearchgate.net
Future research should focus on identifying the specific metabolic pathways that do affect this compound over extended periods. This involves tracing the molecule and its potential metabolites in various tissues, particularly the brain. nih.gov Techniques like radiolabeling and advanced mass spectrometry can be employed to track the distribution and transformation of the compound in vivo. nih.gov
Furthermore, investigating the mechanisms that contribute to its long-term stability will be critical. This includes assessing its resistance to enzymatic degradation in different biological compartments and understanding how its chemical structure prevents breakdown. nih.gov This knowledge is essential for predicting its pharmacokinetic profile and for the rational design of next-generation analogs with even greater stability.
Development and Refinement of Preclinical Animal Models for Specific Neurological Endpoints
The broad range of central nervous system effects attributed to TRH and its analogs necessitates the development and refinement of specific preclinical animal models. nih.gov These models are crucial for evaluating the therapeutic potential of this compound for various neurological conditions.
For instance, to explore its neuroprotective effects, animal models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and spinocerebellar ataxia have been utilized for other TRH analogs. mdpi.comresearchgate.net Future research should aim to establish and validate models that are highly specific to the neurological endpoints of interest for this compound, such as cognitive enhancement or recovery from neuronal injury. researchgate.net
The selection and design of these models should be guided by the specific mechanisms of action being investigated. For example, if this compound is hypothesized to act via cholinergic pathways, models that assess cognitive function and cholinergic system integrity would be most appropriate. mdpi.com The use of transgenic animals and sophisticated behavioral testing paradigms will be essential for a detailed assessment of its efficacy.
Exploration of Novel Preclinical Therapeutic Avenues and Research Tool Development based on Analog Properties
The unique properties of this compound, particularly its enhanced stability and central activity, open up new avenues for preclinical therapeutic research and its use as a research tool. mdpi.comnih.gov
As a research tool, this compound can be used to probe the physiological functions of the TRH system in the central nervous system with greater precision than the rapidly degraded native TRH. oup.com Its sustained action allows for a more controlled investigation of TRH receptor-mediated signaling and its downstream effects on neuronal activity and behavior.
For therapeutic exploration, the development of prodrugs or novel delivery systems could further enhance the bioavailability of this compound to the brain. mdpi.com Additionally, the creation of bifunctional molecules that combine the pharmacophore of this compound with other neuroactive compounds could lead to synergistic therapeutic effects. The exploration of peptide nanostructures for targeted delivery is also a promising area of research. mdpi.com The synthesis of analogs with modifications to other residues, guided by structure-activity relationship studies, could lead to compounds with improved potency and selectivity for specific neurological applications. acs.org
Q & A
Q. What documentation is essential for replicating this compound studies in compliance with NIH guidelines?
- Methodological Answer : Include detailed methods in the main text (e.g., peptide synthesis, animal protocols) and deposit raw data (spectra, chromatograms) in supplementary files. Follow the Beilstein Journal’s guidelines: describe ≥5 key compounds in the main text and archive others in supporting information. Use RRIDs for cell lines and antibodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
